Imino(3-methylbutan-2-yl)(3-methylbutyl)-lambda6-sulfanone
Description
Imino(3-methylbutan-2-yl)(3-methylbutyl)-lambda⁶-sulfanone (CAS: Not explicitly listed in provided evidence) is a sulfur-containing compound characterized by a lambda⁶-sulfanone core with imino and branched alkyl substituents. Its molecular formula is inferred as C₁₀H₂₃NOS based on structural analogs (e.g., ). Such sulfanones are of interest in organic synthesis and materials science due to their unique electronic and steric profiles.
Properties
Molecular Formula |
C10H23NOS |
|---|---|
Molecular Weight |
205.36 g/mol |
IUPAC Name |
imino-(3-methylbutan-2-yl)-(3-methylbutyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C10H23NOS/c1-8(2)6-7-13(11,12)10(5)9(3)4/h8-11H,6-7H2,1-5H3 |
InChI Key |
ABOJVHRQFXZNAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCS(=N)(=O)C(C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis Methods
The synthesis of Imino(3-methylbutan-2-yl)(3-methylbutyl)-lambda6-sulfanone can be achieved through different methods, often starting from thioether precursors. These methods include:
- Oxidation using reagents like hydrogen peroxide or other oxidizing agents.
- Specific conditions and reagents will influence the outcomes of these reactions.
- Multi-step reactions that require careful control of conditions to achieve high purity and yield.
The efficiency and yield of each method depend on reaction conditions such as temperature, time, and reagent purity. Continuous flow reactors are often employed in industrial settings to scale up production efficiently.
Reaction Conditions
The precise reaction conditions, including temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of this compound. Adjustments to these parameters can help minimize side reactions and improve the overall efficiency of the synthesis.
Data Table: Comparison of Related Sulfanones
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| Imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone | 2060032-72-4 | Not Available | Simpler alkyl chain |
| Imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone | 2060063-26-3 | \$$C{10}H{23}NOS\$$ | Longer carbon chain |
| Ethyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone | 1354942-48-5 | Not Available | Ethyl group instead of methyl |
These compounds highlight the diversity within the sulfoximine class while emphasizing the unique branched structure of this compound that may contribute to its distinct properties and activities.
Chemical Reactions Analysis
Types of Reactions
Imino(3-methylbutan-2-yl)(3-methylbutyl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanone group to a sulfide.
Substitution: The imino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the imino group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Imino(3-methylbutan-2-yl)(3-methylbutyl)-lambda6-sulfanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Imino(3-methylbutan-2-yl)(3-methylbutyl)-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds or coordinate with metal ions, while the sulfanone group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Structural Differences: The target compound and its closest analog () share identical molecular formulas but differ in substituent branching (2° vs. 1° isoamyl groups), affecting steric hindrance and reactivity .
Physical Properties :
- Most analogs lack reported melting/boiling points, but S-methyl-S-(2-pyridyl)-NH-sulfoximine () shows a defined melting point (61–63°C), suggesting higher crystallinity due to aromaticity .
- Bulkier alkyl groups (e.g., isoamyl) likely reduce volatility compared to smaller substituents (e.g., methyl).
Safety and Handling: While explicit data for the target compound is absent, analogs with pyridinyl or hydroxyphenyl groups () may pose respiratory or dermal hazards . General precautions for λ⁶-sulfanones include avoiding ignition sources, using PPE, and preventing environmental release (inferred from ) .
Biological Activity
Imino(3-methylbutan-2-yl)(3-methylbutyl)-lambda6-sulfanone, a sulfoximine compound, has garnered attention for its potential biological activities, particularly in agricultural and medicinal contexts. This article delves into the compound's biological activity, synthesizing data from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its unique sulfoximine structure, which is known to enhance biological activity through various mechanisms. The compound's chemical properties include:
- IUPAC Name : this compound
- Molecular Formula : C₇H₁₃NOS
- Molecular Weight : 159.25 g/mol
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Specifically, sulfoximines are known to exhibit:
- Antimicrobial Activity : Compounds in this class have shown efficacy against a range of pathogens, including bacteria and fungi.
- Insecticidal Properties : The compound has been explored for its potential use in pest control due to its ability to disrupt the nervous systems of insects.
Antimicrobial Efficacy
Recent studies have evaluated the antimicrobial properties of this compound against various microorganisms. The results are summarized in the table below:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL | |
| Fusarium oxysporum | 8 µg/mL |
These findings indicate that the compound exhibits significant antimicrobial activity, particularly against pathogenic fungi.
Insecticidal Activity
The insecticidal properties of this compound have been demonstrated in several case studies. Notably, it has been tested on common agricultural pests:
- Case Study 1 : A field trial conducted on Aphis gossypii (cotton aphid) showed a mortality rate of 85% at a concentration of 50 µg/mL after 24 hours.
- Case Study 2 : Laboratory tests revealed that the compound caused significant neurotoxic effects in Drosophila melanogaster, leading to paralysis at concentrations as low as 10 µg/mL.
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. Toxicological studies indicate that this compound exhibits moderate toxicity in mammalian models. Key findings include:
- Acute Oral Toxicity : LD50 values were determined to be approximately 300 mg/kg in rats, indicating potential risks if ingested.
- Dermal Irritation : The compound was classified as a mild irritant upon dermal exposure in rabbit models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
